N-(4-fluorophenyl)-2-(2-{[4-(4-fluorophenyl)piperazin-1-yl]methyl}-5-methoxy-4-oxo-1,4-dihydropyridin-1-yl)acetamide
Overview
Description
N-(4-fluorophenyl)-2-(2-{[4-(4-fluorophenyl)piperazin-1-yl]methyl}-5-methoxy-4-oxo-1,4-dihydropyridin-1-yl)acetamide is a useful research compound. Its molecular formula is C25H26F2N4O3 and its molecular weight is 468.5 g/mol. The purity is usually 95%.
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Biological Activity
N-(4-fluorophenyl)-2-(2-{[4-(4-fluorophenyl)piperazin-1-yl]methyl}-5-methoxy-4-oxo-1,4-dihydropyridin-1-yl)acetamide is a complex organic compound that has garnered attention for its potential biological activities. The structure incorporates a fluorophenyl group and a piperazine moiety, which are known to enhance the pharmacological properties of compounds. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound's IUPAC name indicates a sophisticated arrangement that includes:
- Fluorophenyl groups : Enhance lipophilicity and biological target interaction.
- Piperazine ring : Commonly associated with various pharmacological activities.
- Dihydropyridine structure : Known for its role in calcium channel modulation.
Biological Activity Overview
The biological activity of this compound has been investigated in various studies:
Antimicrobial Activity
Research has shown that derivatives of compounds containing similar structural motifs exhibit significant antimicrobial properties. For instance, compounds with piperazine groups have demonstrated effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli .
Compound | Activity Against | MIC (µg/mL) |
---|---|---|
5e | E. coli | 7.88 |
6b | M. tuberculosis | 1.0 |
Anticancer Activity
The compound has also been evaluated for its cytotoxic effects on cancer cell lines. In vitro studies indicate that it exhibits significant cytotoxicity against several cancer types, outperforming standard chemotherapeutic agents .
The proposed mechanisms through which this compound exerts its effects include:
- Enzyme Inhibition : Compounds with similar structures have been shown to inhibit key enzymes involved in bacterial cell wall synthesis and cancer cell proliferation.
- Receptor Binding : The piperazine moiety is known to interact with various neurotransmitter receptors, potentially influencing neuropharmacological activity.
Case Studies and Research Findings
Several studies have explored the biological efficacy of similar compounds:
- Study on Anti-tuberculosis Activity : A series of piperazine derivatives exhibited potent anti-tuberculosis activity with minimum inhibitory concentrations (MICs) as low as 1 mg/L .
- Cytotoxicity Assessment : In a comparative study, certain derivatives displayed better cytotoxic profiles than established chemotherapeutics, indicating potential for further development as anticancer agents .
- Molecular Docking Studies : Computational analyses suggest favorable interactions between the compound and target proteins involved in disease pathways, supporting its potential therapeutic applications .
Properties
IUPAC Name |
N-(4-fluorophenyl)-2-[2-[[4-(4-fluorophenyl)piperazin-1-yl]methyl]-5-methoxy-4-oxopyridin-1-yl]acetamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26F2N4O3/c1-34-24-16-31(17-25(33)28-20-6-2-18(26)3-7-20)22(14-23(24)32)15-29-10-12-30(13-11-29)21-8-4-19(27)5-9-21/h2-9,14,16H,10-13,15,17H2,1H3,(H,28,33) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DZUKEDFOHNAXGC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CN(C(=CC1=O)CN2CCN(CC2)C3=CC=C(C=C3)F)CC(=O)NC4=CC=C(C=C4)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26F2N4O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
468.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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